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Compound of Interest

Compound Name: Taxin B

Cat. No.: B026746

An in-depth exploration of the history, discovery, and analysis of Taxin B and its congeners for
researchers, scientists, and drug development professionals.

Introduction

The Taxus species, commonly known as yew, are coniferous trees and shrubs with a rich
history intertwined with both toxicity and medicinal potential. While the anticancer properties of
paclitaxel (Taxol®), a complex taxane diterpenoid isolated from the Pacific yew (Taxus
brevifolia), are widely recognized, the trees also produce a class of toxic alkaloids known as
taxines. These compounds are responsible for the cardiotoxic effects observed in cases of yew
poisoning. This technical guide provides a comprehensive overview of the history, discovery,
chemical properties, and analytical methodologies for Taxin B and other significant taxine
alkaloids.

History and Discovery

The toxic nature of the yew tree has been documented since antiquity. However, the scientific
investigation into its poisonous constituents began in the 19th century.

o 1828: Piero Peretti made the first attempt to isolate the toxic substance from the yew tree,
successfully extracting a bitter compound.[1]

e 1856: A pharmacist in Arnstadt, H. Lucas, isolated a white alkaloid powder from the foliage of
Taxus baccata L., which he named "taxine".[1]
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e 1876: The crystalline form of this substance was first isolated by a French chemist, W.
Marmeé.[1]

e 1890: A. Hilger and F. Brande proposed the first molecular formula for taxine as C37Hs2NO1o
based on elemental combustion analysis.[1]

» 1956: A pivotal discovery was made by Graf and Boeddeker, who demonstrated through
electrophoresis that "taxine" was not a single compound but a complex mixture of alkaloids.
They successfully separated the two major components, naming them taxine A and taxine B.
Taxine A constituted approximately 1.3% of the alkaloid mixture, while the more abundant
taxine B made up about 30%.[1]

e 1982: The complete chemical structure of taxine A was elucidated.[1]

1991: The full structure of the principal toxic component, taxine B, was finally reported.[1]

These discoveries laid the foundation for a deeper understanding of the toxicology and
pharmacology of yew alkaloids.

Physicochemical and Toxicological Data

The taxine alkaloids are a group of structurally related diterpenoid alkaloids. Taxin B is
recognized as the most cardiotoxic of these compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Taxin A and Taxin B is presented in Table
1.
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Property Taxin A Taxin B
20,130-Diacetoxy-73,103- 10B-Acetoxy-1,2a,90-
dihydroxy-9-0x0-2(3 - 20)- trihydroxy-13-oxotaxa-

IUPAC Name abeotaxa-4(20),11-dien-5a-yl 4(20),11-dien-5a-yl (3R)-3-

(2R,3S)-3-(dimethylamino)-2- (dimethylamino)-3-
hydroxy-3-phenylpropanoate phenylpropanoate

Chemical Formula C35H47NO10 C33H4s5NOs
Molar Mass 641.751 g-mol—1 583.7 g/mol
Melting Point 204-206 °C Not available
CAS Number 1361-49-5 1361-50-8

Table 1: Physicochemical properties of Taxin A and Taxin B.[1]

Toxicity Data

The toxicity of taxine alkaloids varies among different animal species. The estimated minimum
lethal dose (LDmin) for humans is approximately 3.0 mg/kg of body weight.[1] Several studies
have also determined the LD50 values in animal models (Table 2).

. Route of 95% Confidence
Animal . . LDso (mg/kg) L.
Administration Limits
Mice Oral (po) 19.72 16.84-23.09
Mice Intraperitoneal (ip) 21.88 19.66-24.35
Rats Subcutaneous (sc) 20.18 18.35-22.20

Table 2: Acute toxicity (LDso) of taxine isolated from yew leaves in mice and rats.[2]

Mechanism of Action and Signaling Pathway

The primary toxic effect of taxine alkaloids is on the cardiovascular system. Taxin B, the most
potent of these compounds, acts as a non-selective antagonist of calcium and sodium
channels in cardiac myocytes.[1][3] This disruption of ion channel function leads to an increase
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in intracellular calcium concentration, resulting in a cascade of detrimental effects on cardiac
function.[1]

The mechanism of action involves the following key steps:

e Binding to lon Channels: Taxin B binds to both voltage-gated sodium (Na*) and calcium
(Caz*) channels on the membrane of heart muscle cells.

e Inhibition of lon Influx: This binding inhibits the normal flow of sodium and calcium ions into
the cell during an action potential.

o Altered Action Potential: The reduced ion influx alters the shape and duration of the cardiac
action potential, leading to a decreased rate of depolarization.[1]

¢ Negative Inotropic and Chronotropic Effects: The overall effect is a reduction in the force of
contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).

o Cardiac Arrhythmias: The disruption of normal electrical conduction in the heart can lead to
various arrhythmias, including bradycardia, atrioventricular block, and ventricular
tachyarrhythmias, which can ultimately result in cardiac arrest.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Taxine alkaloids - Wikipedia [en.wikipedia.org]

2. Acute toxicity of taxine in mice and rats - PubMed [pubmed.ncbi.nim.nih.gov]

3. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Chemistry and Pharmacology of Taxine Alkaloids: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026746#the-history-and-discovery-of-taxin-b-and-
other-taxine-alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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